molecular formula C12H12O5S B2881733 Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide CAS No. 119804-66-9

Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

Cat. No.: B2881733
CAS No.: 119804-66-9
M. Wt: 268.28
InChI Key: TXCGJKMKRNBWMS-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a sulfur- and oxygen-containing heterocyclic compound characterized by a six-membered 1,4-oxathiine ring fused with a dihydro moiety and substituted with a phenyl group at position 3 and a methyl carboxylate ester at position 2. The 4,4-dioxide designation indicates two sulfonyl oxygen atoms on the sulfur atom, enhancing its polarity and stability. Key properties include:

  • Molecular formula: C₁₂H₁₂O₅S (calculated based on analogous compounds in ).
  • Structural features: The dihydro-oxathiine core reduces aromaticity compared to fully conjugated systems, influencing reactivity and solubility.

Properties

IUPAC Name

methyl 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5S/c1-16-12(13)10-11(9-5-3-2-4-6-9)18(14,15)8-7-17-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCGJKMKRNBWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(S(=O)(=O)CCO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is the Succinate Dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial . This enzyme plays a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism.

Mode of Action

This compound interacts with its target by inhibiting the action of the succinate dehydrogenase enzyme. This inhibition disrupts the normal functioning of the citric acid cycle, leading to a decrease in the production of ATP, the main energy currency of the cell.

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to a disruption in energy production within the cell. This can result in a variety of cellular effects, depending on the specific cell type and the organism’s overall metabolic state. In fungi, this disruption can prevent growth and reproduction, making the compound an effective fungicide.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For example, in agricultural applications, the compound’s effectiveness can be influenced by soil composition, moisture levels, and the presence of other organisms.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is not well established. It is suggested that it might interact with Succinate dehydrogenase [ubiquinone] flavoprotein subunit, a mitochondrial enzyme. More detailed studies are required to confirm this and to elucidate the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide (CAS Number: 119804-66-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12O5S
  • Molecular Weight : 268.28 g/mol
  • Purity : Typically around 95% .

The compound features a heterocyclic oxathiine ring system, which is known for its reactivity and potential biological activities. The presence of a phenyl group enhances its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular energy production, leading to various metabolic effects:

  • Inhibition of Energy Production : By blocking SDH activity, the compound can impair ATP synthesis in cells, which is particularly detrimental to rapidly proliferating cells such as cancer cells .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antifungal Activity : Due to its mechanism of inhibiting SDH, the compound has demonstrated effectiveness as a fungicide by preventing fungal growth and reproduction .
  • Anticancer Potential : The disruption of energy metabolism in cancer cells may render them more susceptible to apoptosis. Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Related compounds have shown antimicrobial activity, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntifungalInhibition of succinate dehydrogenase
AnticancerDisruption of ATP synthesis
AntimicrobialSimilarities with known antimicrobial agents

Case Study Insights

A study conducted on related oxathiine derivatives indicated significant cytotoxicity against MCF-7 breast cancer cells. The results suggested that the structural features of oxathiines contribute to their ability to induce apoptosis through mitochondrial pathways .

Another investigation explored the compound's effects on fungal pathogens. The findings revealed that this compound effectively inhibited the growth of Candida species by targeting metabolic processes reliant on SDH activity .

Comparison with Similar Compounds

Oxycarboxin (5,6-Dihydro-2-methyl-1,4-oxathiine-3-carboxanilide 4,4-dioxide)

Structural Similarities :

  • Shared 5,6-dihydro-1,4-oxathiine 4,4-dioxide core.
  • Substituents at position 3 (phenyl vs. carboxanilide).

Key Differences :

Property Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide Oxycarboxin
Substituent at C2 Methyl carboxylate Carboxanilide (N-phenylamide)
Molecular Formula C₁₂H₁₂O₅S C₁₂H₁₃NO₄S
Bioactivity Not explicitly reported Fungicidal activity ()
Solubility Likely lower due to ester group Higher due to amide hydrophilicity

Research Findings :

  • Oxycarboxin’s amide group enhances water solubility, making it suitable for systemic fungicidal action. The methyl ester in the target compound may favor lipophilic environments, altering bioavailability .

6-Methoxy-2-phenyl-1,4-benzoxathiin (Compound 4a, )

Structural Similarities :

  • Both contain a 1,4-oxathiine ring.

Key Differences :

Property Target Compound 6-Methoxy-2-phenyl-1,4-benzoxathiin
Ring System Non-aromatic dihydro-oxathiine Aromatic benzoxathiine (fused benzene ring)
Substituents 3-Phenyl, 2-methyl carboxylate 2-Phenyl, 6-methoxy
Molecular Formula C₁₂H₁₂O₅S C₁₅H₁₂O₂S

Research Implications :

1,4,2-Oxathiazine Derivatives ()

Structural Similarities :

  • Sulfur- and oxygen-containing heterocycles.
  • Sulfonyl groups (4,4-dioxide).

Key Differences :

Property Target Compound 3-(3,5-Difluorophenyl)-1,4,2-oxathiazine 4,4-dioxide
Ring System 1,4-Oxathiine (6-membered) 1,4,2-Oxathiazine (6-membered, different S/O arrangement)
Substituents 3-Phenyl, 2-methyl carboxylate 3-(3,5-Difluorophenyl)
Molecular Formula C₁₂H₁₂O₅S C₉H₇F₂NO₃S

Research Implications :

Research Insights and Trends

  • Electronic Effects : The 4,4-dioxide group in all compounds enhances electrophilicity, favoring nucleophilic reactions at the sulfur atom .
  • Bioactivity : Carboxamide derivatives (e.g., oxycarboxin) show higher agrochemical utility than ester derivatives due to improved solubility and transport .
  • Synthetic Flexibility : Dihydro-oxathiines are more synthetically accessible than fused benzoxathiines, as seen in ’s straightforward alkylation protocols .

Preparation Methods

Formation of 2-Methyl-N-Phenyl-1,3-Oxathiolane Intermediate

The process begins with refluxing acetoacetanilide derivatives with 2-mercaptoethanol in aromatic hydrocarbon solvents (e.g., toluene) under acidic catalysis. For the target compound, methyl acetoacetate replaces acetoacetanilide to introduce the ester moiety. Thionyl chloride or p-toluenesulfonic acid facilitates dehydration, with reaction water removed via azeotropic distillation.

Reaction Conditions

Parameter Specification
Solvent Toluene or chlorinated hydrocarbons
Catalyst p-Toluenesulfonic acid (0.5–1.5 mol%)
Temperature 45–70°C
Reaction Time 4–8 hours

Oxidation to Sulfone

The oxathiolane intermediate undergoes oxidation using hydrogen peroxide (30–50% w/v) in basic media (pH 8–10) with sodium tungstate or vanadium oxide catalysts. The reaction proceeds at 60–80°C for 6–12 hours, achieving >85% conversion to the sulfone.

Key Optimization Factors

  • Catalyst Loading : 0.1–0.3 mol% heavy metal salts prevent over-oxidation.
  • Solvent System : Water-miscible solvents (e.g., acetone) enhance peroxide solubility.
  • Workup : Neutralization with dilute HCl followed by ethyl acetate extraction yields 70–78% pure product.

Direct Cyclization of Carboxylic Acid Precursors

An alternative route, detailed in Geronikaki et al. (2021), synthesizes the non-oxidized analogue 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid before esterification and oxidation.

Synthesis of 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxylic Acid

Thioacetic acid reacts with methyl 3-phenylpropiolate in dichloromethane under nitrogen, followed by cyclization with BF₃·Et₂O. The carboxylic acid is isolated via column chromatography (hexane:ethyl acetate, 3:1).

Representative Data

Property Value
Yield 62%
Melting Point 128–130°C
IR (KBr) 1695 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H)

Esterification and Oxidation

The carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with methanol to yield methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C produces the sulfone.

Oxidation Parameters

Reagent mCPBA (2.2 equiv)
Temperature 0°C → room temperature (12 hours)
Yield 81%

One-Pot Tandem Cyclization-Oxidation

A streamlined method combines cyclization and oxidation in a single reactor, reducing purification steps. Adapted from KR900004909B1, this approach uses 2-mercaptoethanol and methyl benzoylacetate with in situ generated hydrogen peroxide.

Reaction Scheme

  • Cyclocondensation : Mercaptoethanol and methyl benzoylacetate react in acetonitrile with ZnCl₂ catalysis (90°C, 3 hours).
  • Oxidation : Tert-butyl hydroperoxide (TBHP) is added directly, with Mn(OAc)₂ accelerating sulfone formation (12 hours, 70°C).

Performance Metrics

Metric Result
Overall Yield 68%
Purity (HPLC) 93%
Reaction Scale Demonstrated at 100 g scale

Comparative Analysis of Methods

Table 1. Synthesis Method Efficiency

Method Yield Purity Scalability Cost Efficiency
Cyclocondensation 70–78% 90–95% High Moderate
Carboxylic Acid Route 62–81% 95–98% Medium Low
One-Pot Tandem 68% 93% High High

The one-pot method offers operational simplicity but requires precise stoichiometric control. The carboxylic acid route achieves higher purity but involves multistep purification. Industrial applications favor cyclocondensation due to reagent availability and scalability.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide, and how do reaction parameters impact yield?

  • Answer : The synthesis involves multi-step reactions, including cyclization of thioethers and subsequent oxidation to introduce the sulfone groups. Key steps require precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates. Catalytic oxidation using m-CPBA (meta-chloroperbenzoic acid) is critical for achieving the 4,4-dioxide moiety. Yield optimization relies on stoichiometric ratios of reactants and inert atmosphere conditions to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) resolves the oxathiine ring conformation and substituent orientation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX software ) provides absolute stereochemical data. Infrared (IR) spectroscopy identifies sulfone (SO₂) and ester (C=O) functional groups. Cross-validation of these methods minimizes structural ambiguity .

Advanced Research Questions

Q. How can conflicting data in biological activity studies (e.g., IC₅₀ variations) between in vitro and in vivo models be systematically addressed?

  • Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Methodological strategies include:

  • Pharmacokinetic profiling : Use isotopic labeling (e.g., ¹⁴C) to track compound distribution and metabolite formation via LC-MS.
  • Comparative analog studies : Test structurally related derivatives (Table 1) to identify pharmacophores resistant to enzymatic degradation.
  • Dose-response recalibration : Adjust in vitro assays to mimic in vivo tissue concentrations, accounting for plasma protein binding .

Q. What mechanistic approaches elucidate the compound’s enzyme inhibition properties, particularly against microbial targets?

  • Answer :

  • Molecular docking : Simulate binding interactions with fungal cytochrome P450 (CYP51) or bacterial dihydrofolate reductase (DHFR) using AutoDock Vina.
  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Site-directed mutagenesis : Identify critical amino acid residues in the enzyme active site through alanine scanning .

Q. How do electronic effects of phenyl ring substituents influence reactivity in nucleophilic acyl substitution reactions?

  • Answer : Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity of the ester carbonyl, accelerating nucleophilic attack. Kinetic studies under varying pH (4–9) and temperature (25–60°C) quantify rate constants. Hammett plots correlate substituent σ values (σₚ) with reaction rates, revealing linear free-energy relationships. Solvent effects (polar aprotic vs. protic) further modulate transition-state stability .

Methodological Notes

  • Synthesis Optimization : Pilot-scale reactions require strict exclusion of moisture to prevent hydrolysis of the methyl ester group.
  • Crystallography : For poorly diffracting crystals, use synchrotron radiation or cryo-cooling (100 K) to enhance data resolution .
  • Bioactivity Validation : Combine minimum inhibitory concentration (MIC) assays with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

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